molecular formula C18H18BF4N3 B12499229 5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

Cat. No.: B12499229
M. Wt: 363.2 g/mol
InChI Key: BYNZPPBHTLSTBG-UHFFFAOYSA-N
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Description

Evolution of Triazolium Salt Chemistry

The development of triazolium salts traces its origins to the Huisgen 1,3-dipolar cycloaddition reaction, which enabled the synthesis of 1,2,3-triazoles from azides and alkynes under thermal conditions. However, regioselectivity challenges limited early applications until the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and coworkers, which revolutionized access to 1,4-disubstituted triazoles. Quaternization of these triazoles via alkylation at nitrogen centers emerged as a pivotal strategy for generating cationic triazolium frameworks. For example, alkyl halides reacting with 1,2,4-triazoles yielded 1,4-disubstituted triazolium salts, as demonstrated in the synthesis of fluorinated derivatives. This methodology laid the foundation for complex architectures like the pyrrolo-triazolium system.

Table 1: Key Milestones in Triazolium Salt Synthesis

Year Advancement Significance
1960s Huisgen thermal cycloaddition Enabled triazole synthesis via azide-alkyne pairs
2002 Alkylation of 1,2,4-triazoles Introduced quaternization for triazolium salts
2019 Triazolium ionic liquids Expanded applications to biopolymer solvents

Classification of Pyrrolo-Triazolium Heterocycles

Pyrrolo-triazolium compounds belong to the broader class of annulated triazolium salts, where the triazolium core is fused with saturated or unsaturated heterocycles. The target compound features a 6,7-dihydro-5H-pyrrolo[2,1-c] scaffold, indicating a bicyclic system comprising a triazolium ring (positions 1,2,4) conjoined with a pyrrolidine moiety (positions 5,6,7). This structural hybrid leverages the following features:

  • Cationic Core : The 1,2,4-triazolium ion at position 4 ensures charge delocalization across the nitrogen-rich ring.
  • Pyrrolidine Fusion : The dihydropyrrole component introduces conformational rigidity and modulates solubility via hydrophobic benzyl/phenyl substituents.
  • Regiochemical Specificity : Unlike 1,2,3-triazolium isomers, the 1,2,4-triazolium configuration directs electrophilic reactivity toward the N-1 and N-4 positions, as evidenced in fluorinated analogs.

Role of Tetrafluoroborate Counterions in Ionic Compounds

Tetrafluoroborate (BF₄⁻) serves as a weakly coordinating anion that enhances the stability and solubility of cationic heterocycles. Comparative studies of ionic liquids reveal that anion basicity inversely correlates with hydrogen-bonding strength, which influences physicochemical properties. For instance:

  • Low Coordination Tendency : BF₄⁻ minimizes ion pairing, facilitating dissociation in polar solvents.
  • Thermal Stability : Tetrafluoroborate salts exhibit decomposition temperatures exceeding 300°C, making them suitable for high-temperature applications.
  • Synthetic Versatility : BF₄⁻ is often introduced via metathesis reactions, displacing halides or triflate groups from preformed triazolium salts.

Table 2: Anion Effects on Triazolium Salt Properties

Anion Basicity (pKₐ) Solubility in Water Thermal Stability
BF₄⁻ ~0.5 Moderate High (>300°C)
Acetate ~4.8 High Moderate (~150°C)
Bromide ~-9 Low Low (~190°C)

The integration of tetrafluoroborate thus optimizes the target compound’s stability while maintaining solubility in aprotic media, a balance critical for applications in catalysis or materials science.

Properties

Molecular Formula

C18H18BF4N3

Molecular Weight

363.2 g/mol

IUPAC Name

5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

InChI

InChI=1S/C18H18N3.BF4/c1-3-7-15(8-4-1)13-17-11-12-18-19-21(14-20(17)18)16-9-5-2-6-10-16;2-1(3,4)5/h1-10,14,17H,11-13H2;/q+1;-1

InChI Key

BYNZPPBHTLSTBG-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Lactam Activation and Hydrazine Condensation

The reaction begins with the activation of a lactam precursor, such as pyrrolidin-2-one, using trimethyloxonium tetrafluoroborate in anhydrous dichloromethane under inert conditions. This step generates a reactive iminium intermediate, which subsequently undergoes condensation with phenyl hydrazine to form a hydrazone derivative. Critical parameters include:

  • Temperature: 20–25°C for 12–48 hours.
  • Stoichiometry: Equimolar ratios of lactam to trimethyloxonium tetrafluoroborate.
  • Solvent: Anhydrous CH$$2$$Cl$$2$$ to prevent hydrolysis.

Cyclization via Orthoester-Mediated Ring Closure

Cyclization is achieved by refluxing the hydrazone intermediate with triethyl orthoformate or trimethyl orthoformate in methanol or neat conditions. This step facilitates the formation of the triazole ring through dehydration and intramolecular nucleophilic attack. Key observations include:

  • Reaction Time: 5–24 hours at 110°C.
  • Yield: 50–67% for analogous triazolium salts.
  • Byproducts: Minimal, due to the driving force of aromaticity stabilization.

Stereochemical Control

The introduction of the benzyl group at the 5-position necessitates enantioselective synthesis. Industrial routes often employ chiral auxiliaries or asymmetric catalysis during the lactam activation step. For example, using (S)-pyrrolidin-2-one derivatives yields the (S)-enantiomer directly. Resolution via diastereomeric salt formation is an alternative for racemic mixtures.

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern production leverages continuous flow reactors to enhance reproducibility and safety. Key advantages include:

  • Precise Temperature Control: Mitigates exothermic risks during iminium formation.
  • Reduced Solvent Volume: 50% less CH$$2$$Cl$$2$$ usage compared to batch processes.
  • Throughput: 1–5 kg/day for high-purity (>97%) product.

Purification and Isolation

Final purification involves recrystallization from dichloromethane/diethyl ether or methanol to achieve >97% purity. Analytical data for the target compound include:

Property Value Source
Melting Point 153–155°C
$$ ^1H $$ NMR (400 MHz, DMSO) δ 2.76 (tt, J=7.4 Hz, CH$$_2$$), 7.61–7.91 (m, ArH)
IR (ν$$_{\text{max}} $$) 3140, 1589, 1028 cm$$^{-1}$$

Alternative Routes and Modifications

Benzyl Group Introduction

The 5-benzyl substituent can be introduced via two strategies:

  • Pre-functionalized Lactams: Starting with 5-benzyl-pyrrolidin-2-one, synthesized through alkylation of pyrrolidin-2-one using benzyl bromide and NaH.
  • Post-cyclization Alkylation: Treating the triazolium intermediate with benzyl triflate in acetonitrile (60°C, 6 hours).

Counterion Exchange

While tetrafluoroborate is standard, alternative anions (e.g., hexafluorophosphate) can be introduced via metathesis with KPF$$_6$$ in acetone.

Challenges and Mitigation Strategies

Moisture Sensitivity

The iminium intermediate is highly moisture-sensitive. Industrial protocols use:

  • Glovebox Techniques: For steps involving trimethyloxonium tetrafluoroborate.
  • Molecular Sieves: 4Å sieves in cyclization steps.

Byproduct Formation

Side products arise from:

  • Over-alkylation: Addressed by stoichiometric control.
  • Racemization: Minimized using low-temperature cyclization (0–5°C).

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate Benzyl (C₆H₅CH₂), Phenyl (C₆H₅) 363.16 Moderate steric bulk; balanced solubility in CH₂Cl₂/THF Asymmetric catalysis
2-(Perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate Perfluorophenyl (C₆F₅) 413.14 High electron-withdrawing effect; enhanced thermal stability Benzoin condensations
5-(Azidomethyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride Azidomethyl (N₃CH₂), Mesityl (2,4,6-Me₃C₆H₂) 376.87 Click chemistry compatibility; lower solubility in water Bioconjugation
2-(4-Trifluoromethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate 4-CF₃C₆H₄ 431.16 Strong electron-withdrawing CF₃ group; superior catalytic turnover Enantioselective homoaldol reactions
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate No benzyl substituent 289.04 Reduced steric hindrance; higher solubility in MeOH Model studies for NHC reactivity

Key Differentiators

Steric Effects :

  • The benzyl group in the target compound provides greater steric shielding than analogues like 2-phenyl derivatives , enabling selective substrate binding in asymmetric catalysis .
  • Mesityl-substituted variants (e.g., ) exhibit even higher steric bulk but suffer from reduced solubility .

Electronic Modulation :

  • Perfluorophenyl and 4-CF₃ phenyl substituents () enhance electrophilicity of the carbene center, improving catalytic activity in reactions requiring electron-deficient NHCs .
  • The azidomethyl group () introduces functional handles for post-synthetic modifications but compromises air stability .

Solubility and Stability: The tetrafluoroborate counterion improves solubility in polar solvents (e.g., CH₃CN) compared to chloride salts .

Catalytic Performance

  • The target compound demonstrates 85% enantiomeric excess (ee) in asymmetric benzoin condensations, outperforming perfluorophenyl analogues (70% ee) due to optimized steric/electronic balance .
  • 4-Trifluoromethylphenyl derivatives achieve >95% conversion in dearomatization reactions, attributed to the strong electron-withdrawing effect of CF₃ .

Biological Activity

5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate (CAS No. 960254-94-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological activities based on diverse research findings.

The molecular formula of 5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate is C18H18BF4N3, with a molecular weight of 363.17 g/mol. It is characterized by the presence of a pyrrolo-triazole framework which is known to exhibit various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. The details of these synthetic routes are crucial for understanding its biological applications.

Biological Activity

Research has indicated that compounds with a similar pyrrolo-triazole structure exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that triazole derivatives can possess significant antimicrobial properties against various pathogens. For instance, triazoles have been explored for their efficacy against bacteria and fungi due to their ability to inhibit specific enzymes involved in cell wall synthesis.
  • Anticancer Potential : Triazole-containing compounds have been investigated for their anticancer properties. They are believed to interfere with cancer cell proliferation and induce apoptosis through multiple mechanisms such as inhibition of angiogenesis and modulation of signaling pathways.
  • Enzyme Inhibition : Certain derivatives have been reported to act as inhibitors for enzymes like Dipeptidyl Peptidase IV (DPP-IV), which is relevant in diabetes management. This inhibition can lead to increased insulin sensitivity and lower blood glucose levels.

Case Studies

Several studies highlight the biological activity of related compounds:

  • A study published in the Journal of Medicinal Chemistry discusses the optimization of pyrrolo-triazole derivatives for enhanced DPP-IV inhibition, showcasing how structural modifications can lead to improved pharmacological profiles .
  • Another research article focused on the synthesis and characterization of triazole derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria .

Data Table: Biological Activities of Pyrrolo-Triazole Derivatives

Compound NameActivity TypeReference
5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c]Antimicrobial
Triazole Derivative AAnticancer
Triazole Derivative BDPP-IV Inhibition
2-Benzyl-7-(4-chlorophenyl)-3-morpholinoAntimicrobial

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